molecular formula C11H9NO3 B1310688 Methyl 6-hydroxyquinoline-2-carboxylate CAS No. 429687-75-2

Methyl 6-hydroxyquinoline-2-carboxylate

Cat. No. B1310688
M. Wt: 203.19 g/mol
InChI Key: JLJVETNNBYVBKA-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound of interest, while not directly synthesized or analyzed in the provided papers, is structurally related to the various quinoline derivatives discussed in the research.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using a Friedländer condensation reaction catalyzed by KHSO4 under ultrasound irradiation conditions . Similarly, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was performed by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of methyl 6-hydroxyquinoline-2-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray diffraction analysis, NMR, and elemental analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . The crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was also determined and found to be stabilized through intermolecular hydrogen bonds . These studies highlight the importance of such techniques in elucidating the molecular structure of quinoline derivatives, which would be applicable to methyl 6-hydroxyquinoline-2-carboxylate as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and spectral data, are crucial for their characterization and potential application. The papers describe various properties of the synthesized compounds, including their melting points and spectral data . For example, the IR and UV/Vis spectra of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate were described, and the presence of a strong intramolecular hydrogen bond was shown . These properties are indicative of the behavior of quinoline derivatives in different environments and can be used to predict the properties of methyl 6-hydroxyquinoline-2-carboxylate.

Scientific Research Applications

Electrochemistry and Spectroelectrochemistry

Research by Sokolová et al. (2015) focused on the oxidation mechanisms of hydroxyquinoline carboxylic acids, including methyl 6-hydroxyquinoline-2-carboxylate derivatives. They utilized techniques like cyclic voltammetry and spectroelectrochemistry to understand the oxidation process, which is key in the biochemistry of these compounds. Their findings are significant for understanding the electron transfer efficiency of hydroxyquinolines in biological systems (Sokolová et al., 2015).

Antidyslipidemic and Antioxidative Activities

A study by Sashidhara et al. (2009) investigated the properties of 8-hydroxyquinoline derivatives for their potential antidyslipidemic and antioxidative activities. They found that certain derivatives, including those related to methyl 6-hydroxyquinoline-2-carboxylate, demonstrated promising lead characteristics for these medical applications (Sashidhara et al., 2009).

Antimicrobial Potentials

Kim et al. (2014) explored the antimicrobial activities of various quinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. Their research suggested the potential use of these compounds, closely related to methyl 6-hydroxyquinoline-2-carboxylate, in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

Metal Complex Formation in Alzheimer's Treatment

Kenche et al. (2013) studied 8-hydroxyquinolines, including 2-substituted 8HQs, for their role in Alzheimer's disease treatment. They observed that these compounds could form metal complexes and potentially have neuroprotective and neuroregenerative effects, which is relevant for derivatives of methyl 6-hydroxyquinoline-2-carboxylate (Kenche et al., 2013).

Photolabile Protecting Groups in Photochemistry

Research by Fedoryak et al. (2002) on 8-bromo-7-hydroxyquinoline, closely related to methyl 6-hydroxyquinoline-2-carboxylate, demonstrated its application as a photolabile protecting group for carboxylic acids. This work is significant in the field of photochemistry and biotechnology (Fedoryak et al., 2002).

Safety And Hazards

The safety data sheet for “Methyl 6-hydroxyquinoline-2-carboxylate” suggests that it should be handled with personal protective equipment/face protection. It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions for “Methyl 6-hydroxyquinoline-2-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. The societal expectations for chemists to produce greener and more sustainable chemical processes could also influence future research .

properties

IUPAC Name

methyl 6-hydroxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJVETNNBYVBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461596
Record name Methyl 6-hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxyquinoline-2-carboxylate

CAS RN

429687-75-2
Record name Methyl 6-hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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